Piperazine, 1-(2,6-dimethylphenyl)-4-(3-pyridinylcarbonyl)-, monohydrochloride
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Overview
Description
Piperazine, 1-(2,6-dimethylphenyl)-4-(3-pyridinylcarbonyl)-, monohydrochloride is a chemical compound that belongs to the piperazine family. This compound is characterized by the presence of a piperazine ring substituted with a 2,6-dimethylphenyl group and a 3-pyridinylcarbonyl group. The monohydrochloride form indicates that it is a hydrochloride salt, which is often used to enhance the solubility and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(2,6-dimethylphenyl)-4-(3-pyridinylcarbonyl)-, monohydrochloride typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with 2,6-Dimethylphenyl Group: The piperazine ring is then reacted with 2,6-dimethylphenyl halide in the presence of a base to introduce the 2,6-dimethylphenyl group.
Introduction of 3-Pyridinylcarbonyl Group: The final step involves the acylation of the piperazine derivative with 3-pyridinecarboxylic acid chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product in its monohydrochloride form.
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-(2,6-dimethylphenyl)-4-(3-pyridinylcarbonyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or carboxylic acids.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Piperazine, 1-(2,6-dimethylphenyl)-4-(3-pyridinylcarbonyl)-, monohydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Piperazine, 1-(2,6-dimethylphenyl)-4-(3-pyridinylcarbonyl)-, monohydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Piperazine: A simple piperazine ring without additional substituents.
1-(2,6-Dimethylphenyl)piperazine: Lacks the 3-pyridinylcarbonyl group.
4-(3-Pyridinylcarbonyl)piperazine: Lacks the 2,6-dimethylphenyl group.
Uniqueness
Piperazine, 1-(2,6-dimethylphenyl)-4-(3-pyridinylcarbonyl)-, monohydrochloride is unique due to the presence of both the 2,6-dimethylphenyl and 3-pyridinylcarbonyl groups. These substituents confer specific chemical and biological properties that distinguish it from other piperazine derivatives. The combination of these groups can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties.
Properties
CAS No. |
124444-99-1 |
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Molecular Formula |
C18H22ClN3O |
Molecular Weight |
331.8 g/mol |
IUPAC Name |
[4-(2,6-dimethylphenyl)piperazin-1-yl]-pyridin-3-ylmethanone;hydrochloride |
InChI |
InChI=1S/C18H21N3O.ClH/c1-14-5-3-6-15(2)17(14)20-9-11-21(12-10-20)18(22)16-7-4-8-19-13-16;/h3-8,13H,9-12H2,1-2H3;1H |
InChI Key |
ROFUUKMJKLWWOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2CCN(CC2)C(=O)C3=CN=CC=C3.Cl |
Origin of Product |
United States |
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